
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is a deuterated derivative of 3beta,7alpha-dihydroxycholest-5-enoic acid. This compound is produced in the brain and is a constituent of the cerebrospinal fluid. It is a derivative of (25R)26-hydroxycholesterol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves the incorporation of deuterium into the parent compound, 3beta,7alpha-dihydroxycholest-5-enoic acid. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle the complex synthesis and purification processes required for deuterated compounds. These facilities use advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in the brain and cerebrospinal fluid, particularly in relation to cholesterol metabolism and neurological diseases.
Medicine: Used as an internal standard in mass spectrometry for the quantification of cholesterol metabolites.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
作用機序
The mechanism of action of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves its interaction with various molecular targets and pathways in the brain. As a derivative of (25R)26-hydroxycholesterol, it is involved in cholesterol metabolism and can cross the blood-brain barrier. This compound may influence the synthesis and degradation of cholesterol, as well as the formation of bile acids and other metabolites .
類似化合物との比較
Similar Compounds
3beta,7alpha-Dihydroxycholest-5-enoic acid: The non-deuterated parent compound.
(25R)26-Hydroxycholesterol: A related cholesterol metabolite.
3beta,7beta-Dihydroxy-5-cholestenoic acid: Another derivative with different stereochemistry.
Uniqueness
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .
特性
分子式 |
C27H44O4 |
|---|---|
分子量 |
435.7 g/mol |
IUPAC名 |
(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
InChIキー |
GYJSAWZGYQXRBS-SEXWDPGFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(=O)O |
正規SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
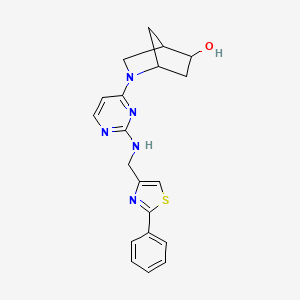
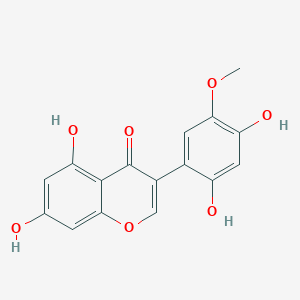



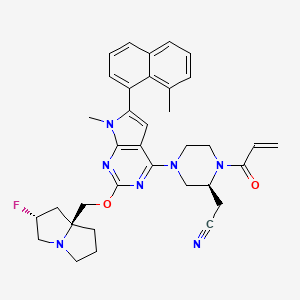
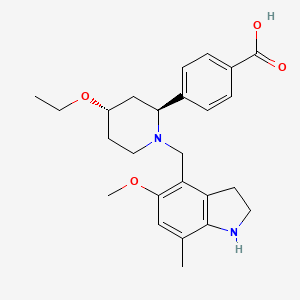
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
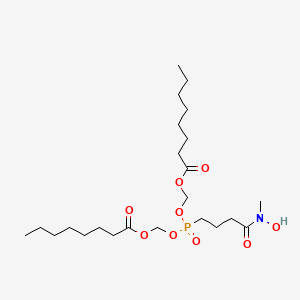
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
